Hexaphosphoric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Hexaphosphoric acid can be synthesized through various methods. One common approach involves the extraction from plant sources, such as legumes and grains, where it is abundant . The extraction process typically involves milling the plant material, followed by fermentation at mildly acidic pH to release the phytic acid . Industrial production methods may include the use of strong bases to convert phytic acid into its phytate form, which can then be separated and purified using techniques like ion-exchange chromatography .

Analyse Des Réactions Chimiques

Hexaphosphoric acid undergoes several types of chemical reactions, including hydrolysis, oxidation, and complexation . In the presence of the enzyme phytase, this compound can be hydrolyzed to release inorganic phosphate and lower inositol phosphates . It also exhibits strong chelating properties, forming complexes with multivalent metal ions such as calcium, iron, and zinc . These reactions are significant in both biological and industrial contexts, as they influence the bioavailability of essential minerals and the environmental impact of phosphorus excretion .

Applications De Recherche Scientifique

Hexaphosphoric acid has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of metal-organic frameworks and other coordination compounds . In biology and medicine, this compound is studied for its antioxidant and anticancer properties . It has been shown to modulate the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics . Additionally, this compound is used in agriculture to improve the nutritional quality of animal feed by enhancing the bioavailability of phosphorus .

Mécanisme D'action

The mechanism of action of hexaphosphoric acid involves its ability to chelate metal ions and modulate enzyme activity . By binding to dietary minerals, this compound can inhibit their absorption in the small intestine, affecting mineral bioavailability . In the context of drug metabolism, this compound interacts with cytochrome P450 enzymes, potentially altering their activity and influencing the metabolism of xenobiotics . These interactions are mediated through both direct binding to the enzyme’s active site and indirect effects on enzyme expression .

Comparaison Avec Des Composés Similaires

Hexaphosphoric acid is part of a family of inositol phosphates, which include inositol pentakisphosphate (IP5), inositol tetrakisphosphate (IP4), and inositol trisphosphate (IP3) . These compounds share similar structures but differ in the number of phosphate groups attached to the inositol ring . Compared to its analogs, this compound has a higher phosphate content, which contributes to its strong chelating properties and its role as a phosphorus storage molecule in plants . Its unique ability to form stable complexes with metal ions distinguishes it from other inositol phosphates .

Propriétés

Numéro CAS |

29444-63-1 |

|---|---|

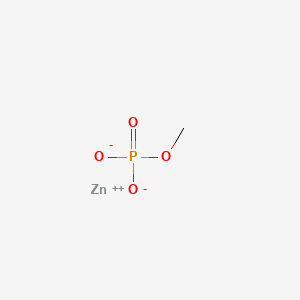

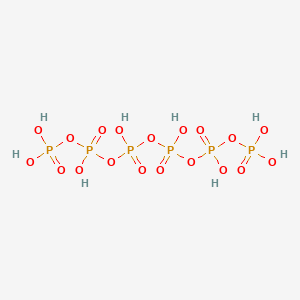

Formule moléculaire |

H8O19P6 |

Poids moléculaire |

497.89 g/mol |

Nom IUPAC |

[hydroxy-[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/H8O19P6/c1-20(2,3)15-22(7,8)17-24(11,12)19-25(13,14)18-23(9,10)16-21(4,5)6/h(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H2,1,2,3)(H2,4,5,6) |

Clé InChI |

LSYVCAOPFHHUHM-UHFFFAOYSA-N |

SMILES canonique |

OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(3-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12643026.png)

![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)